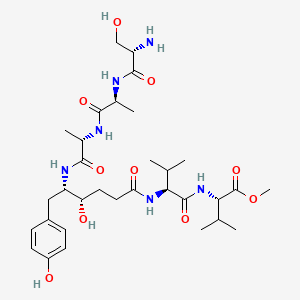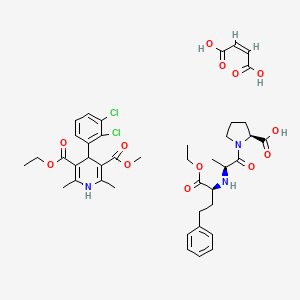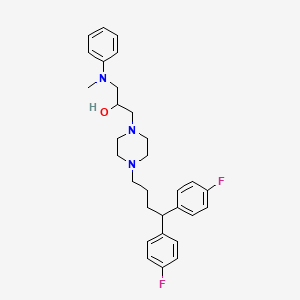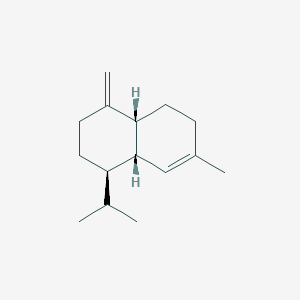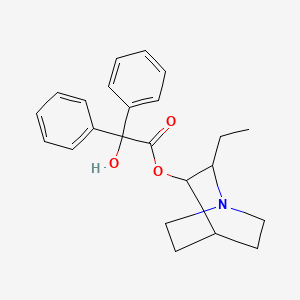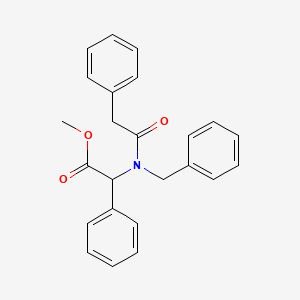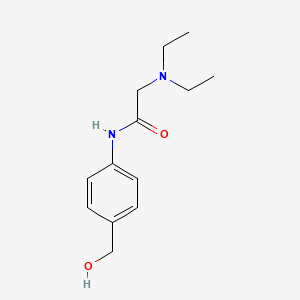
2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide is an organic compound that features a diethylamino group, a hydroxymethyl group, and an acetamide group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide typically involves the reaction of 4-(hydroxymethyl)aniline with diethylamine and acetic anhydride. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The diethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typical.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(Diethylamino)-N-(4-carboxyphenyl)acetamide.
Reduction: Formation of 2-(Diethylamino)-N-(4-aminomethyl)phenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxymethyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The acetamide group can also contribute to the overall stability and solubility of the compound in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diethylamino)-N-(4-methylphenyl)acetamide: Similar structure but lacks the hydroxymethyl group.
2-(Diethylamino)-N-(4-hydroxyphenyl)acetamide: Similar structure but lacks the hydroxymethyl group.
2-(Diethylamino)-N-(4-chlorophenyl)acetamide: Similar structure but has a chlorine atom instead of the hydroxymethyl group.
Uniqueness
2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide is unique due to the presence of the hydroxymethyl group, which can enhance its solubility and reactivity. This structural feature may also contribute to its potential biological activity, making it a valuable compound for further research and development.
Propiedades
Número CAS |
5429-36-7 |
|---|---|
Fórmula molecular |
C13H20N2O2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-[4-(hydroxymethyl)phenyl]acetamide |
InChI |
InChI=1S/C13H20N2O2/c1-3-15(4-2)9-13(17)14-12-7-5-11(10-16)6-8-12/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17) |
Clave InChI |
RVFKAINYSLXGCD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)NC1=CC=C(C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



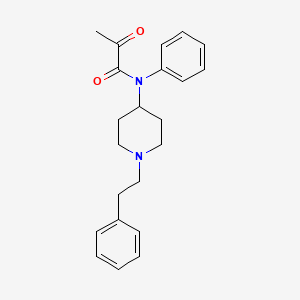
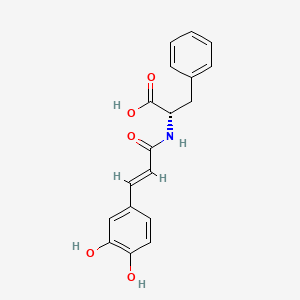
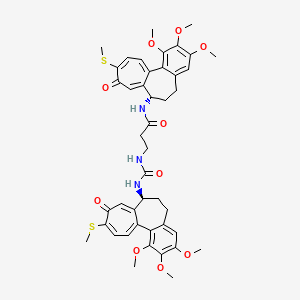
![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichloro-4-sulfophenyl)azo]-4-hydroxy-](/img/structure/B12786443.png)

